2,6-Difluorobenzoic acid
Overview
Description
2,6-Difluorobenzoic acid is an organic compound with the molecular formula C7H4F2O2. It is a derivative of benzoic acid where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 6 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Hydrolysis of 2,6-Difluorobenzonitrile: One common method involves the hydrolysis of 2,6-difluorobenzonitrile. The reaction is carried out in an autoclave with sodium hydroxide and water at 150°C for 10 hours.
Oxidation of 2,6-Difluorotoluene: Another method involves the oxidation of 2,6-difluorotoluene using hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis of 2,6-difluorobenzonitrile due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The carboxylic acid group can be reduced to form the corresponding alcohol.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Esterification: Alcohols and acid catalysts like sulfuric acid are used.
Major Products:
Substitution: Products depend on the nucleophile used.
Reduction: 2,6-Difluorobenzyl alcohol.
Esterification: Methyl 2,6-difluorobenzoate and other esters.
Mechanism of Action
Target of Action
2,6-Difluorobenzoic acid is a chemical compound with the formula C7H4F2O2 It is known to be a major degradation product of diflubenzuron , a widely used insecticide.
Mode of Action
It has been used in the synthesis of other compounds, such as 2,6-difluoro-n-(3-methoxy-1h-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide and methyl 2,6-difluorobenzoate . These compounds may interact with their targets in a specific manner, leading to various biochemical changes.
Biochemical Pathways
It’s known that fluorinated benzoic acids have been proposed as suitable tracer substances . Tracers are substances added to a fluid to indicate its flow path or pattern, often used in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties .
Pharmacokinetics
It’s known to be very mobile in the environment , which could suggest a high degree of absorption and distribution within biological systems. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
It’s known to cause eye and skin irritation, gastrointestinal irritation with nausea, vomiting, and diarrhea, and respiratory tract irritation . These effects are likely the result of the compound’s interaction with biological tissues.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s known to be very mobile in the environment , suggesting that it can easily spread and potentially affect a wide range of organisms. Furthermore, it’s known to cause eye and skin irritation, gastrointestinal irritation, and respiratory tract irritation , suggesting that exposure levels and protective measures can significantly impact its effects.
Biochemical Analysis
Biochemical Properties
It is known that 2,6-Difluorobenzoic acid can interact with various enzymes and proteins during its synthesis . The nature of these interactions is largely dependent on the specific conditions of the reaction and the other molecules present.
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that similar compounds can have changes in their effects over time, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that similar compounds can have varying effects at different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known that similar compounds can interact with various enzymes or cofactors, and can also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that similar compounds can interact with various transporters or binding proteins, and can also have effects on its localization or accumulation .
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Scientific Research Applications
2,6-Difluorobenzoic acid has several applications in scientific research:
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Fluorobenzoic acid
- 2,4-Difluorobenzoic acid
- 2,3-Difluorobenzoic acid
- 4-Fluorobenzoic acid
Comparison: 2,6-Difluorobenzoic acid is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity. Compared to other fluorinated benzoic acids, it exhibits distinct properties in terms of enzyme inhibition and industrial applications .
Properties
IUPAC Name |
2,6-difluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOTYLMNTZNAQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075391 | |
Record name | 2,6-Difluorobenzoic acid | |
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Molecular Weight |
158.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown crystalline solid; [Aldrich MSDS] | |
Record name | 2,6-Difluorobenzoic acid | |
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Vapor Pressure |
0.02 [mmHg] | |
Record name | 2,6-Difluorobenzoic acid | |
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CAS No. |
385-00-2 | |
Record name | 2,6-Difluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=385-00-2 | |
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Record name | 2,6-Difluorobenzoic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000385002 | |
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Record name | 385-00-2 | |
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Record name | Benzoic acid, 2,6-difluoro- | |
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Record name | 2,6-Difluorobenzoic acid | |
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Record name | 2,6-difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.234 | |
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Record name | 2,6-DIFLUOROBENZOIC ACID | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95B9M9KUY5 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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